molecular formula C14H17ClN2O5S B2999088 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 560995-22-4

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2999088
CAS No.: 560995-22-4
M. Wt: 360.81
InChI Key: NRUGVPOQQGHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H17ClN2O5S and its molecular weight is 360.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, with the CAS number 560995-22-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its interactions with various biological targets.

Molecular Formula : C14H17ClN2O5S
Molecular Weight : 360.81 g/mol
Structure : The compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a butanoic acid moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and chlorobenzenesulfonyl chloride. The reaction conditions often include organic solvents and catalysts to facilitate the formation of the target compound.

Research indicates that compounds containing the piperazine moiety can interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Specifically, this compound has been studied for its potential as a 5-HT6 receptor antagonist, which is implicated in conditions such as Alzheimer's disease and obesity .

Affinity Studies

In binding assays, this compound demonstrated poor affinity for the 5-HT6 receptor. This suggests that while it may share structural similarities with more potent analogs, its activity may be limited by its binding characteristics .

Case Studies and Research Findings

  • Neuropharmacological Effects : A study explored the effects of similar piperazine compounds on cognitive function in animal models. Results indicated that while some compounds improved memory retention, this compound did not exhibit significant effects compared to controls .
  • Antidepressant Activity : In a separate investigation into antidepressant-like effects, derivatives of piperazine were tested for their ability to modulate serotonin levels in the brain. While some showed promise, this specific compound did not yield significant results in enhancing serotonin transmission .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications to the piperazine ring or sulfonyl group could enhance biological activity. The presence of the chlorobenzene moiety was noted as potentially detrimental to receptor binding affinity .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
5-HT6 Receptor BindingPoor affinity
Cognitive EnhancementNo significant effect
Antidepressant ActivityNo significant enhancement
Structure-Activity InsightsModifications could enhance activity

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUGVPOQQGHVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.